molecular formula C9H16N2O2 B1318514 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide CAS No. 910443-30-0

1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B1318514
CAS No.: 910443-30-0
M. Wt: 184.24 g/mol
InChI Key: LEKCWODOYZKEOP-UHFFFAOYSA-N
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Description

1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide is an organic compound with a unique structure that includes a pyrrolidine ring, a butan-2-yl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of a pyrrolidine derivative with a butan-2-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product, making the process more cost-effective and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the butan-2-yl group or the carboxamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, and various organic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Butan-2-yl)-5-oxopyrrolidine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    1-(Butan-2-yl)-5-oxopyrrolidine-3-methylamide: Similar structure but with a methylamide group.

    1-(Butan-2-yl)-5-oxopyrrolidine-3-ethylamide: Similar structure but with an ethylamide group.

Uniqueness

1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(sec-Butyl)-5-oxopyrrolidine-3-carboxamide, a derivative of pyrrolidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its efficacy against various biological targets, including cancer and bacterial pathogens.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H17_{17}N1_{1}O2_{2}
  • CAS Number : 910443-30-0

This compound features a five-membered pyrrolidine ring with a carboxamide functional group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that derivatives of 5-oxopyrrolidine exhibit promising anticancer and antimicrobial properties. The biological activity of this compound has been explored through various studies, demonstrating its potential in pharmacological applications.

Anticancer Activity

A study evaluated the cytotoxic effects of several pyrrolidine derivatives against human multiple myeloma RPMI 8226 cells. The results indicated that compounds structurally similar to this compound exhibited significant cytotoxicity, with IC50_{50} values below 350 µM. Notably, the presence of hydrophobic substituents was essential for enhancing the anticancer activity .

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against multidrug-resistant strains of Staphylococcus aureus. The findings suggest that certain derivatives possess selective antimicrobial properties, highlighting their potential as therapeutic agents against resistant bacterial infections. In particular, modifications to the acetamide fragment have been shown to enhance activity against both Gram-positive bacteria and specific cancer cell lines .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific molecular targets within cancer cells and bacterial pathogens, potentially disrupting cellular processes critical for survival and proliferation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is essential. The following table summarizes key characteristics:

Compound NameAnticancer ActivityAntimicrobial ActivityNotable Features
This compoundSignificant (IC<sub>50</sub> < 350 µM)Moderate against S. aureusHydrophobic substituents enhance activity
1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acidHigh against A549 cellsStrong against MDR S. aureusContains phenyl substituent
Methyl 1-sec-butyl-5-oxopyrrolidine-3-carboxylateModerateLowEster form; less bioactive

Case Studies

In one notable case study, researchers synthesized various derivatives of 1-(sec-butyl)-5-oxopyrrolidine and tested their biological activities in vitro. The study highlighted that compounds with bulky hydrophobic groups linked to nitrogen exhibited enhanced anticancer properties compared to simpler analogs . Another study focused on the compound's interaction with bacterial cell walls, revealing that it could disrupt essential functions in Gram-positive bacteria without significant effects on Gram-negative strains .

Properties

IUPAC Name

1-butan-2-yl-5-oxopyrrolidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-3-6(2)11-5-7(9(10)13)4-8(11)12/h6-7H,3-5H2,1-2H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKCWODOYZKEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1CC(CC1=O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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